(E)-3-(naphthalen-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Naphthalene Substitution: The naphthalene moiety is introduced through a substitution reaction, where a naphthalene derivative reacts with the pyrazole intermediate.
Nitrobenzylidene Formation: The final step involves the condensation of the pyrazole-naphthalene intermediate with 3-nitrobenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce carboxylic acid groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent. Studies may focus on its interaction with biological targets and its efficacy in disease models.
Industry
In the industrial sector, (E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can be used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response. Similarly, its antimicrobial activity could result from disrupting bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a phenyl group instead of a naphthalene ring.
(E)-3-(naphthalen-1-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a nitro group at the 4-position instead of the 3-position.
Uniqueness
The uniqueness of (E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and aromatic rings
Properties
IUPAC Name |
3-naphthalen-1-yl-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3/c27-21(25-22-13-14-5-3-8-16(11-14)26(28)29)20-12-19(23-24-20)18-10-4-7-15-6-1-2-9-17(15)18/h1-13H,(H,23,24)(H,25,27)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVIVRKKRQKLAX-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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